molecular formula C10H11ClN2O2 B6221956 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride CAS No. 2758004-69-0

1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride

Cat. No.: B6221956
CAS No.: 2758004-69-0
M. Wt: 226.7
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Description

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C10H11ClN2O2. It is a derivative of benzodiazole, a heterocyclic compound known for its wide range of applications in medicinal chemistry and material science. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in various chemical reactions .

Preparation Methods

The synthesis of 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with chloroacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the carboxylic acid derivative. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides. .

Scientific Research Applications

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex benzodiazole derivatives, which are used in various chemical reactions and processes.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1-Ethyl-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride can be compared with other benzodiazole derivatives, such as:

Properties

CAS No.

2758004-69-0

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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